
N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide is a useful research compound. Its molecular formula is C27H26N4O2 and its molecular weight is 438.531. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its interactions with fatty acid binding protein 4 (FABP4), which is crucial in metabolic processes and diseases.
Chemical Structure and Properties
The molecular formula of this compound is C27H26N4O2 with a molecular weight of 438.5 g/mol. The compound features a unique pyridazinone scaffold, characterized by the presence of a pyridine ring and a carbonyl group, contributing to its biological activity.
Property | Value |
---|---|
Molecular Formula | C27H26N4O2 |
Molecular Weight | 438.5 g/mol |
CAS Number | 1021062-98-5 |
The primary mechanism of action for this compound involves its inhibition of FABP4. FABP4 is implicated in lipid metabolism and inflammatory responses, making it a target for therapeutic intervention. The compound binds to FABP4, modulating its function and potentially leading to beneficial effects in metabolic disorders.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant inhibitory effects on FABP4. In vitro studies have shown that this compound can effectively reduce FABP4 activity, which may have implications for treating obesity-related conditions and other metabolic diseases.
In Vitro Studies
In vitro assays have demonstrated the binding affinity of this compound to FABP4. Molecular docking studies suggest that the structural features of the compound enhance its interaction with the protein, leading to effective inhibition.
Case Studies
- Synergistic Effects in Cancer Treatment : A study explored the combination of this compound with MEK inhibitors. The results indicated potential synergistic effects that could enhance therapeutic efficacy against certain cancers .
- Metabolic Impact : Another investigation focused on the compound's role in modulating lipid metabolism through FABP4 inhibition. The findings suggested that treatment with this compound led to reduced lipid accumulation in adipocytes, indicating its potential use in obesity management .
特性
IUPAC Name |
N-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propyl]-3,3-diphenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O2/c32-26(20-24(21-8-3-1-4-9-21)22-10-5-2-6-11-22)29-16-7-19-31-27(33)13-12-25(30-31)23-14-17-28-18-15-23/h1-6,8-15,17-18,24H,7,16,19-20H2,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUARKIOCMGCTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=NC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。